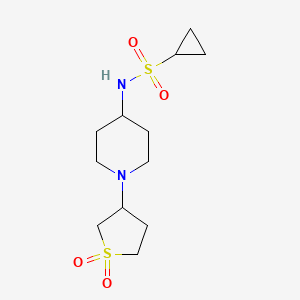

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C12H22N2O4S2 and its molecular weight is 322.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

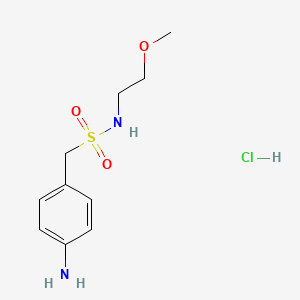

N-Alkylated Arylsulfonamides: Selective 5-HT7 Receptor Ligands

Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has demonstrated their potential as selective 5-HT7 receptor ligands. This strategy is beneficial for designing multifunctional agents targeting complex diseases through a polypharmacological approach. Studies identified potent and selective 5-HT7 receptor antagonists with distinct antidepressant-like and pro-cognitive properties, indicating therapeutic potential for CNS disorders (Canale et al., 2016).

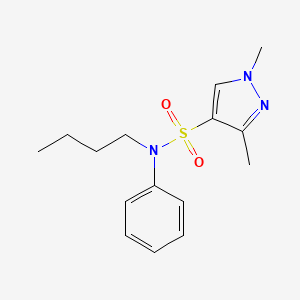

Sulfonamides as Terminators in Cationic Cyclisations

Sulfonamides have been utilized as novel terminators in cationic cyclisations, showcasing their efficiency in the formation of polycyclic systems. This application is particularly relevant in the synthesis of complex organic compounds, underlining the versatile role of sulfonamides in chemical synthesis (Haskins & Knight, 2002).

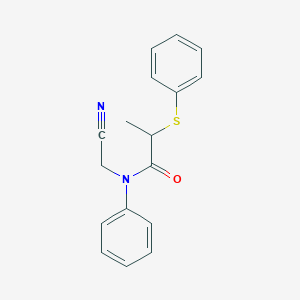

Cyclin-dependent Kinase Inhibitors

A variant of the Cope elimination has been applied to synthesize cyclin-dependent kinase inhibitors. This approach leverages the oxidation of beta-piperidinoethylsulfides to generate compounds that inhibit CDK2, a critical protein in cell cycle regulation. Such inhibitors have potential applications in cancer therapy, highlighting the therapeutic significance of sulfonamide derivatives in oncology (Griffin et al., 2006).

Antibacterial Agents

Compounds derived from N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide, specifically 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, have been synthesized and evaluated as potent antibacterial agents. These findings underscore the role of such compounds in addressing bacterial infections and the ongoing need for new antibacterials (Miyamoto et al., 1987).

Mechanism of Action

Target of Action

The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It has been noted that the compound displaysnanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .

Biochemical Analysis

Biochemical Properties

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with GIRK channels. By activating these channels, the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GIRK channels. As a potent GIRK1/2 activator, the compound can exert its effects at the molecular level, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The compound has been found to display improved metabolic stability over prototypical urea-based compounds .

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S2/c15-19(16)8-5-11(9-19)14-6-3-10(4-7-14)13-20(17,18)12-1-2-12/h10-13H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAAZYIFHORRQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)

![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)

![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)

![[(Z)-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2374860.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)